![molecular formula C8H22Cl3N3O B15298341 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is a chemical compound with the molecular formula C8H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and biological research applications due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction is allowed to proceed at 30-35°C for about 2 hours. After the reaction, the mixture is heated to remove excess water, and the product is isolated by filtration and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation and purification techniques helps in obtaining the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)piperazine: A closely related compound with similar structural features.
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: Another derivative of piperazine with different substituents
Uniqueness
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride stands out due to its unique combination of amino and hydroxyl groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C8H22Cl3N3O |
|---|---|
Peso molecular |
282.6 g/mol |
Nombre IUPAC |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C8H19N3O.3ClH/c9-1-2-10-3-5-11(6-4-10)7-8-12;;;/h12H,1-9H2;3*1H |
Clave InChI |
JYTGQLDQYFBGFB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN)CCO.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


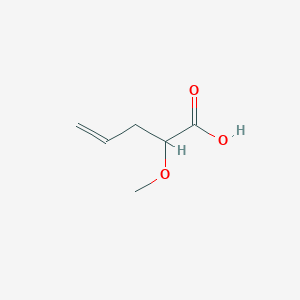

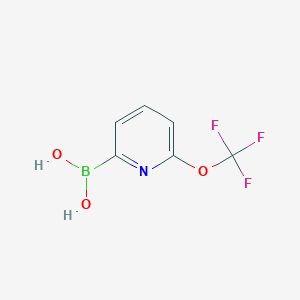
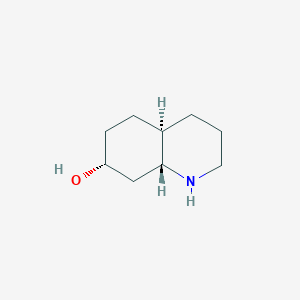
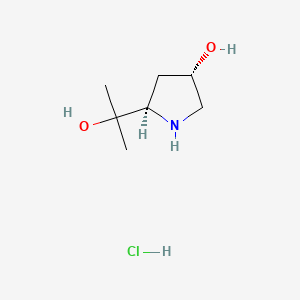




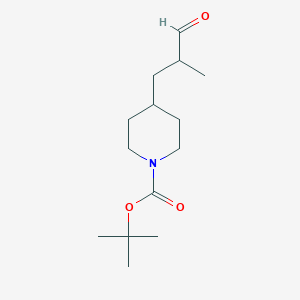
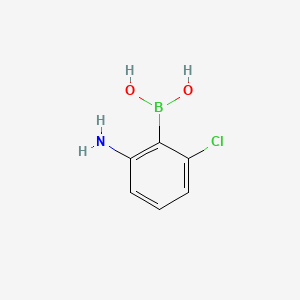
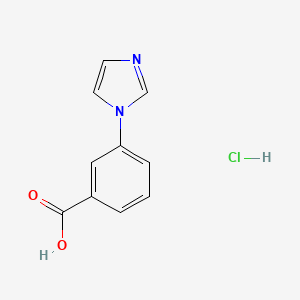

![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
